(Z)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one (Z)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 900280-05-9
VCID: VC7738586
InChI: InChI=1S/C21H23NO4/c1-13-5-3-4-10-22(13)12-17-18(23)9-8-16-20(24)19(26-21(16)17)11-15-7-6-14(2)25-15/h6-9,11,13,23H,3-5,10,12H2,1-2H3/b19-11-
SMILES: CC1CCCCN1CC2=C(C=CC3=C2OC(=CC4=CC=C(O4)C)C3=O)O
Molecular Formula: C21H23NO4
Molecular Weight: 353.418

(Z)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one

CAS No.: 900280-05-9

Cat. No.: VC7738586

Molecular Formula: C21H23NO4

Molecular Weight: 353.418

* For research use only. Not for human or veterinary use.

(Z)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one - 900280-05-9

Specification

CAS No. 900280-05-9
Molecular Formula C21H23NO4
Molecular Weight 353.418
IUPAC Name (2Z)-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one
Standard InChI InChI=1S/C21H23NO4/c1-13-5-3-4-10-22(13)12-17-18(23)9-8-16-20(24)19(26-21(16)17)11-15-7-6-14(2)25-15/h6-9,11,13,23H,3-5,10,12H2,1-2H3/b19-11-
Standard InChI Key BCANTTZSWSQVNF-ODLFYWEKSA-N
SMILES CC1CCCCN1CC2=C(C=CC3=C2OC(=CC4=CC=C(O4)C)C3=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure (C₂₁H₂₃NO₄, MW 353.4 g/mol) integrates three critical motifs:

  • Benzofuran core: A fused bicyclic system providing planar rigidity for π-stacking interactions.

  • (Z)-Methylene-furan substituent: A 5-methylfuran group conjugated via a methylene bridge at the C2 position, influencing electronic distribution.

  • Piperidine-methyl group: A 2-methylpiperidine moiety at C7, contributing steric bulk and potential receptor-binding capabilities.

The Z-configuration of the methylene group is stabilized by intramolecular hydrogen bonding between the hydroxyl group at C6 and the furan oxygen. This configuration is critical for maintaining biological activity, as seen in analogous aurones .

Synthesis Pathways

Synthesis typically involves a two-step condensation strategy:

  • Precursor preparation: 6-Hydroxy-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one is synthesized via Friedel-Crafts acylation of resorcinol derivatives, followed by piperidine methylation.

  • Aldol condensation: The precursor reacts with 5-methyl-2-furaldehyde under acidic conditions (e.g., AcOH/H₂SO₄) to yield the target compound.

Optimized conditions:

ParameterValue
SolventToluene/AcOH (4:1)
Temperature110°C
Reaction time18–24 hours
Yield70–81%

Multicomponent reactions (MCRs) offer atom-efficient alternatives, though yields remain suboptimal (<50%).

Biological Activities and Mechanisms

Antimicrobial Properties

Benzofuran derivatives exhibit broad-spectrum activity against microbial pathogens :

PathogenMIC (µg/mL)Mechanism
Staphylococcus aureus12.5Cell wall synthesis inhibition
Escherichia coli25.0DNA gyrase binding
Candida albicans6.25Ergosterol biosynthesis disruption

The methylene-furan group enhances membrane permeability, while the piperidine moiety disrupts efflux pumps .

Anti-Inflammatory and Analgesic Effects

In murine models, the compound reduced carrageenan-induced paw edema by 58% at 10 mg/kg (vs. 72% for diclofenac). Key mechanisms include:

  • IL-6 inhibition: Suppression of interleukin-6 (IC₅₀ = 3.2 µM) via NF-κB pathway modulation .

  • COX-2 selectivity: 10-fold selectivity over COX-1, minimizing gastrointestinal toxicity .

Cell LineIC₅₀ (µM)Target Pathway
K562 (leukemia)18.4Bcl-2/Bax ratio modulation
HeLa (cervical)22.7Topoisomerase II inhibition

Electron-donating groups (e.g., hydroxyl) enhance DNA intercalation, while the piperidine side chain improves cellular uptake .

Pharmacological Applications

Drug Development

The compound’s multifunctionality positions it as a lead candidate for:

  • Dual COX-2/5-LOX inhibitors: Synergistic anti-inflammatory effects .

  • Antifungal agents: Superior to fluconazole in resistant Candida strains .

  • Adjuvant chemotherapy: Low hepatotoxicity (LD₅₀ > 500 mg/kg in rats) supports combinatory use .

Structure-Activity Relationships (SAR)

Key structural determinants of activity include:

  • C6 hydroxyl: Essential for hydrogen bonding with biological targets.

  • C2 methylene-furan: Governs π-π interactions with aromatic amino acids .

  • C7 piperidine-methyl: Enhances lipid solubility (clogP = 2.8) and blood-brain barrier penetration .

Challenges and Future Directions

Limitations

  • Poor aqueous solubility: logS = -4.2 limits formulation options.

  • Metabolic instability: Rapid glucuronidation in hepatic microsomes (t₁/₂ = 28 min) .

Optimization Strategies

ApproachObjectiveCurrent Progress
Prodrug designEnhance solubilityPhosphate esters (logS = -1.5)
Nanocarrier systemsProlong half-lifeLiposomal encapsulation (t₁/₂ = 4.1 h)
Hybrid scaffoldsMulti-target engagementBenzofuran-chalcone conjugates

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator